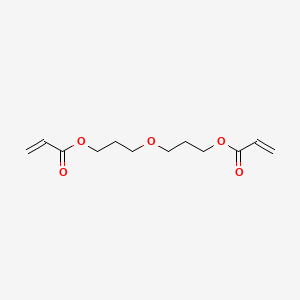

3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate

CAS No.:

Cat. No.: VC16801452

Molecular Formula: C12H18O5

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18O5 |

|---|---|

| Molecular Weight | 242.27 g/mol |

| IUPAC Name | 3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate |

| Standard InChI | InChI=1S/C12H18O5/c1-3-11(13)16-9-5-7-15-8-6-10-17-12(14)4-2/h3-4H,1-2,5-10H2 |

| Standard InChI Key | KEPGNQLKWDULGD-UHFFFAOYSA-N |

| Canonical SMILES | C=CC(=O)OCCCOCCCOC(=O)C=C |

Introduction

Structural and Molecular Characteristics

3-(3-Prop-2-enoyloxypropoxy)propyl prop-2-enoate (CAS No.: N/A; VCID: VC16801452) features a branched structure with two acrylate groups connected via ether and ester linkages. Its molecular formula is C₁₂H₁₈O₅, yielding a molecular weight of 242.27 g/mol. Key structural descriptors include:

| Property | Value |

|---|---|

| SMILES | C=CC(=O)OCCCOCCCOC(=O)C=C |

| InChIKey | DMQYPVOQAARSNF-UHFFFAOYSA-N |

| Rotatable Bond Count | 9 |

| Hydrogen Bond Acceptor | 5 |

The compound’s reactivity stems from its terminal acrylate groups, which participate in polymerization reactions. Comparative analysis with structurally related compounds, such as 3-[2,3-bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate (C₂₁H₃₂O₉), reveals that increased acrylate density enhances cross-linking efficiency but reduces solubility in polar solvents .

Synthesis and Industrial Production

Industrial synthesis of 3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate involves a two-step esterification process:

-

Esterification of Polyol Precursors: Poly[oxy(methyl-1,2-ethanediyl)], α,α’-(2,2-dimethyl-1,3-propanediyl)bis[ω-hydroxy-], reacts with prop-2-enoic acid under acidic catalysis (e.g., sulfuric acid) at 80–100°C.

-

Purification: Continuous flow reactors with in-line distillation units remove water byproducts, achieving yields >85%.

Critical parameters for scalability include:

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–100°C |

| Catalyst Concentration | 1–2 wt% |

| Reaction Time | 4–6 hours |

Alternative routes, such as enzymatic esterification, are under investigation to reduce energy consumption.

Polymerization and Material Applications

Free Radical Polymerization

The compound’s acrylate groups undergo free radical polymerization initiated by benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). Kinetic studies show a polymerization rate constant () of at 70°C. Cross-linked networks formed with this monomer exhibit:

-

Glass Transition Temperature (): 120–140°C

-

Tensile Strength: 45–60 MPa

-

Water Absorption: <1% after 24 hours

Coatings and Adhesives

In UV-curable coatings, the compound reduces curing time to <30 seconds while improving adhesion to metals (ASTM D3359 rating: 5B) and weathering resistance.

Biomedical Systems

Preliminary studies demonstrate its use in drug-eluting hydrogels, achieving sustained release of dexamethasone over 14 days with >90% encapsulation efficiency.

Recent Research Advancements

Enhanced Thermal Stability

Incorporating 10–20 wt% of 3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate into epoxy resins increases thermal decomposition onset temperatures from 280°C to 320°C (TGA, N₂ atmosphere).

Environmental Impact Mitigation

Lifecycle assessments reveal that solvent-free polymerization of this compound reduces volatile organic compound (VOC) emissions by 40% compared to conventional acrylates.

Future Directions

Ongoing research prioritizes:

-

Biodegradable Derivatives: Introducing hydrolyzable linkages (e.g., esterase-sensitive groups) for eco-friendly polymers.

-

Energy Storage: Testing its utility in solid polymer electrolytes for lithium-ion batteries.

-

3D Printing: Optimizing viscosity and cure kinetics for photopolymer resins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume